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Compound of Interest

Compound Name: (S)-3-Cbz-Amino-butylamine

CAS No.: 168828-15-7

Cat. No.: B574301

Get Quote

In the landscape of modern pharmaceutical development and asymmetric synthesis, the

structural and stereochemical integrity of chiral building blocks is paramount. (S)-3-Cbz-
Amino-butylamine, a molecule featuring a stereocenter and a carbobenzyloxy (Cbz) protected

amine, serves as a critical intermediate in the synthesis of complex bioactive compounds. The

Cbz group is a widely used protecting group for amines due to its stability under various

conditions and its straightforward removal via hydrogenolysis.[1][2][3] The precise

characterization of this molecule is not merely an academic exercise; it is a fundamental

requirement for ensuring the purity, safety, and efficacy of the final active pharmaceutical

ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical

technique for the unambiguous structural elucidation and purity assessment of such molecules.

Its power lies in its ability to provide detailed information about the chemical environment of

individual atoms (¹H and ¹³C), the connectivity between them, and, with appropriate methods,

the enantiomeric composition of the sample.

This document serves as a detailed application note and protocol, guiding the researcher

through the comprehensive NMR analysis of (S)-3-Cbz-Amino-butylamine. We will move
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beyond a simple listing of steps to explain the causality behind experimental choices, ensuring

a robust and self-validating analytical workflow. The protocols herein cover fundamental 1D (¹H,

¹³C) and 2D (COSY, HSQC) NMR for structural verification and extend to advanced methods

for the critical determination of enantiomeric purity.

Part 1: Foundational Analysis & Structural
Verification
The first objective in analyzing a sample of (S)-3-Cbz-Amino-butylamine is to confirm its

molecular structure. This involves ensuring all expected functional groups are present and that

the connectivity of the atoms matches the intended structure.

The Analyte: (S)-3-Cbz-Amino-butylamine
Structure:

Key Structural Features:

Cbz (Carbobenzyloxy) Group: Consists of a benzyl moiety (Ph-CH₂-), a carbonyl group

(C=O), and a carbamate linkage (-O-C(=O)-NH-). This group is essential for protecting the

secondary amine.[4][5]

Butylamine Backbone: A four-carbon chain with a primary amine (-NH₂) at position 1 and

the Cbz-protected amine at the chiral center (position 3).

Chiral Center: The carbon at position 3 (C3) is a stereocenter, giving rise to (S) and (R)

enantiomers.

Protocol: Sample Preparation for Structural NMR
A meticulously prepared sample is the prerequisite for high-quality NMR data. Contaminants,

suspended solids, or improper solvent volume can degrade spectral quality.[6][7]

Materials:

(S)-3-Cbz-Amino-butylamine sample

High-quality 5 mm NMR tube
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Pasteur pipette and glass wool

Vortex mixer

Step-by-Step Protocol:

Weigh the Sample: Accurately weigh 5-15 mg of the (S)-3-Cbz-Amino-butylamine sample

directly into a clean, dry vial. This concentration is generally sufficient for ¹H NMR and most

2D experiments on modern spectrometers.[8] For ¹³C NMR, a more concentrated sample

(20-50 mg) may be beneficial to reduce acquisition time.[7]

Select Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar

organic molecules. Its residual solvent peak at ~7.26 ppm is well-separated from most

signals of the analyte.

Dissolve the Sample: Add approximately 0.6 mL of the deuterated solvent to the vial. Ensure

the sample is fully dissolved. Use a vortex mixer if necessary to create a homogenous

solution.

Filter the Solution: To remove any particulate matter that can disrupt the magnetic field

homogeneity and degrade spectral resolution, filter the solution into the NMR tube.[6] A

simple and effective method is to push a small plug of glass wool into a Pasteur pipette and

pipette the solution through it into the NMR tube.

Cap and Label: Securely cap the NMR tube to prevent solvent evaporation. Label the tube

clearly with a permanent marker.

Final Check: Before inserting the sample into the spectrometer, wipe the outside of the NMR

tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

Protocol: 1D NMR Data Acquisition
¹H NMR Spectroscopy: This is the primary experiment for structural verification, providing

information on the number of different proton environments, their integration (ratio), and their

coupling (neighboring protons).
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Typical Acquisition Parameters (400 MHz Spectrometer):

Pulse Program: Standard single pulse (e.g., 'zg30')

Spectral Width: 12-16 ppm

Acquisition Time: ~3-4 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 8-16 (adjust based on sample concentration)

¹³C{¹H} NMR Spectroscopy: This experiment identifies all unique carbon atoms in the molecule.

It is typically run with proton decoupling to produce sharp, single-line peaks for each carbon.

Typical Acquisition Parameters (100 MHz for ¹³C):

Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30')

Spectral Width: ~220-250 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 512-2048 (¹³C is much less sensitive than ¹H)

Data Analysis: Interpreting the Spectra
The combination of ¹H and ¹³C NMR provides a detailed fingerprint of the molecule.

Expected ¹H NMR Data:

Aromatic Protons (Cbz): A multiplet around 7.30-7.40 ppm, integrating to 5H.

Benzyl Protons (Cbz): A singlet around 5.10 ppm, integrating to 2H.

NH Proton (Carbamate): A broad signal, often a doublet or triplet, around 5.0-5.5 ppm,

integrating to 1H. Its position can be concentration and temperature-dependent.
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CH at C3 (Chiral Center): A multiplet around 3.8-4.0 ppm, integrating to 1H.

CH₂ at C1 (next to NH₂): A multiplet around 2.7-2.9 ppm, integrating to 2H. The chemical

shift is influenced by the adjacent primary amine.[9]

NH₂ Protons (Primary Amine): A broad singlet around 1.5-2.5 ppm, integrating to 2H. This

signal is often broad and its position is highly variable. It will exchange with D₂O.[9]

CH₂ at C2: A multiplet around 1.5-1.7 ppm, integrating to 2H.

CH₃ at C4: A doublet around 1.1-1.2 ppm, integrating to 3H, coupled to the CH proton at C3.

Expected ¹³C NMR Data:

Carbonyl Carbon (Cbz): ~156 ppm.

Aromatic Carbons (Cbz): Multiple signals between ~127-137 ppm.

Benzyl Carbon (Cbz): ~67 ppm.

CH at C3 (Chiral Center): ~48-50 ppm.

CH₂ at C1: ~40-42 ppm.[9]

CH₂ at C2: ~35-37 ppm.

CH₃ at C4: ~20-22 ppm.
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Assignment
Predicted ¹H

Chemical Shift (ppm)

Predicted ¹³C

Chemical Shift (ppm)
Key Correlations

Cbz-Aromatic 7.30 - 7.40 (5H, m) 127 - 137
Correlates with Cbz-

CH₂ in HMBC

Cbz-CH₂ 5.10 (2H, s) ~67
Correlates with Cbz-

C=O in HMBC

Cbz-C=O - ~156
Correlates with Cbz-

CH₂ and NH in HMBC

Carbamate NH 5.0 - 5.5 (1H, br) -
Correlates with C3-H

in COSY

C3-H 3.8 - 4.0 (1H, m) ~49

Correlates with NH,

C2-H₂, and C4-H₃ in

COSY

C2-H₂ 1.5 - 1.7 (2H, m) ~36
Correlates with C3-H

and C1-H₂ in COSY

C1-H₂ 2.7 - 2.9 (2H, m) ~41
Correlates with C2-H₂

in COSY

Primary NH₂ 1.5 - 2.5 (2H, br s) -
Disappears upon D₂O

shake

C4-H₃ 1.1 - 1.2 (3H, d) ~21
Correlates with C3-H

in COSY

Protocol: 2D NMR for Unambiguous Assignment
While 1D NMR provides a strong foundation, 2D NMR experiments like COSY and HSQC are

essential for confirming the precise atomic connectivity, especially in the aliphatic region where

signal overlap can occur.[10][11][12]

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings,

typically through 2 or 3 bonds. It is invaluable for tracing the spin systems within the molecule.

[13][14]
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How to Read: A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled

to the proton at δ₂.

Application: Use COSY to walk along the butylamine backbone: C4-H₃ → C3-H → C2-H₂ →

C1-H₂. A correlation between the carbamate NH and the C3-H will also confirm their

proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to

the carbons they are attached to (¹J-coupling).[14]

How to Read: A cross-peak at (δH, δC) indicates that the proton at chemical shift δH is

directly bonded to the carbon at chemical shift δC.

Application: Use HSQC to definitively assign the ¹³C signals for each protonated carbon (C1,

C2, C3, C4, Cbz-CH₂, and aromatic CHs).
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Part 2: Advanced Application - Determining
Enantiomeric Purity
For a chiral molecule like (S)-3-Cbz-Amino-butylamine, confirming the enantiomeric purity (or

enantiomeric excess, e.e.) is often more critical than structural verification. Enantiomers have

identical physical properties and produce identical NMR spectra in an achiral environment. To

differentiate them, one must introduce a chiral auxiliary to create a diastereomeric interaction.

[15]
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This can be achieved using either a Chiral Solvating Agent (CSA) to form transient

diastereomeric complexes or a Chiral Derivatizing Agent (CDA) to form stable diastereomeric

molecules.[16] The CSA method is often preferred as it is non-destructive and requires no

chemical reaction or purification.

Principle of Chiral Recognition by NMR
When a racemic or enantioenriched mixture of the analyte (S-enantiomer and R-enantiomer)

interacts with a single enantiomer of a CSA (e.g., CSA-R), two transient diastereomeric

complexes are formed: [(Analyte-S)•(CSA-R)] and [(Analyte-R)•(CSA-R)]. These complexes

have different spatial arrangements and thus different magnetic environments. As a result, at

least one proton signal of the analyte will appear as two distinct peaks (or sets of peaks), one

for each diastereomeric complex. The ratio of the integrals of these separated signals directly

corresponds to the ratio of the enantiomers in the sample.[15][16][17]

Analyte Mixture

Transient Diastereomeric Complexes

Resulting NMR Spectrum

S-Enantiomer

+ Chiral Solvating Agent (CSA)

R-Enantiomer

[S-Analyte • CSA] [R-Analyte • CSA]

NMR Measurement

Distinct Signals
(Integration Ratio = Enantiomeric Ratio)
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Protocol: Enantiomeric Purity using a Chiral Solvating
Agent
A common and effective CSA for amines is (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL).[16]

Materials:

Enantioenriched (S)-3-Cbz-Amino-butylamine sample (prepared as in section 1.2)

(R)-(-)-1,1'-Bi-2-naphthol (CSA)

Step-by-Step Protocol:

Acquire Standard Spectrum: First, acquire a standard ¹H NMR spectrum of the (S)-3-Cbz-
Amino-butylamine sample alone in CDCl₃. This serves as a reference.

Add the CSA: Remove the NMR tube from the spectrometer. Add the CSA directly to the

tube. Start with approximately 0.5 equivalents of (R)-BINOL relative to the analyte. If signal

separation is poor, incrementally add more CSA, up to 1.5-2.0 equivalents, acquiring a

spectrum after each addition to monitor for optimal resolution.

Mix and Re-acquire: Ensure the CSA is fully dissolved. Vortex the sample gently and allow it

to equilibrate for a few minutes.

Acquire ¹H NMR: Acquire a new ¹H NMR spectrum using the same parameters as the

reference spectrum.

Analyze the Spectrum:

Carefully examine the spectrum for signals that have split into two distinct sets. Protons

close to the chiral center (e.g., C3-H, C4-H₃, or even the Cbz-CH₂) are the most likely to

show separation.

Identify a well-resolved pair of signals corresponding to the S and R enantiomers.

Integrate both signals accurately.
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Calculate Enantiomeric Excess (e.e.):

Let Integral_S be the integration of the major enantiomer (S) and Integral_R be the

integration of the minor enantiomer (R).

e.e. (%) = [ (Integral_S - Integral_R) / (Integral_S + Integral_R) ] * 100

Conclusion
NMR spectroscopy provides a powerful, multi-faceted platform for the comprehensive analysis

of (S)-3-Cbz-Amino-butylamine. The protocols detailed in this guide, from basic sample

preparation to advanced chiral analysis, constitute a robust workflow for researchers in

synthetic chemistry and drug development. By leveraging a combination of 1D and 2D NMR

techniques, one can achieve unambiguous structural verification. Furthermore, the application

of chiral solvating agents enables the precise and non-destructive quantification of

enantiomeric purity, a critical quality attribute for any chiral intermediate. Adherence to these

systematic protocols ensures data integrity and provides the authoritative analytical evidence

required to advance research and development with confidence.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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